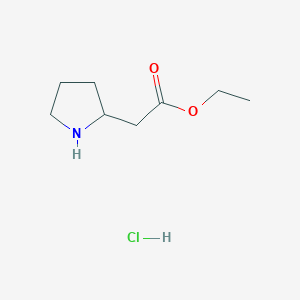

Ethyl 2-(pyrrolidin-2-yl)acetate hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-pyrrolidin-2-ylacetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-2-11-8(10)6-7-4-3-5-9-7;/h7,9H,2-6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNOIOSZMNYCGJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1CCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1251923-73-5 | |

| Record name | 2-Pyrrolidineacetic acid, ethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1251923-73-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ethyl 2-(pyrrolidin-2-yl)acetate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ethyl 2-(pyrrolidin-2-yl)acetate hydrochloride basic properties

An In-depth Technical Guide on the Core Properties and Applications of Ethyl 2-(pyrrolidin-2-yl)acetate Hydrochloride

To empower researchers, scientists, and drug development professionals in their synthetic endeavors, this guide offers a comprehensive exploration of this compound. We will delve into its fundamental basic properties, reactivity, and strategic applications, providing a robust framework for its effective utilization in medicinal chemistry.

Core Physicochemical and Spectroscopic Profile

A foundational understanding of a molecule's intrinsic properties is the bedrock of successful experimental design.

Physicochemical Characteristics

This compound is a chiral molecule typically supplied as a hydrochloride salt to enhance stability and handling. Its key properties are summarized below.

| Property | Value |

| IUPAC Name | ethyl 2-(pyrrolidin-2-yl)acetate;hydrochloride |

| Synonyms | ethyl 2-pyrrolidinylacetate hydrochloride |

| Molecular Formula | C₈H₁₆ClNO₂ |

| Molecular Weight | 193.67 g/mol [1] |

| Appearance | Liquid, Solid, Semi-solid, or Lump |

| Purity | Typically ≥97% |

| Storage Temperature | 2-8°C under an inert atmosphere |

Spectroscopic Signature

While specific spectra are dependent on the acquisition parameters, the expected spectroscopic features are as follows:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum will feature a characteristic triplet and quartet for the ethyl ester group. Protons on the pyrrolidine ring will appear as complex multiplets, with the proton at the chiral center (C2) coupled to the adjacent methylene group of the acetate side chain and the protons on the ring. The N-H protons of the hydrochloride salt will appear as a broad signal.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show distinct signals for the carbonyl carbon of the ester, the two carbons of the ethyl group, and the four unique carbons of the pyrrolidine ring.

-

Mass Spectrometry (MS): In its free base form (C₈H₁₅NO₂), the compound has a monoisotopic mass of 157.11 g/mol .[2] Mass spectrometry analysis would typically show the [M+H]⁺ ion at m/z 158.12.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include a strong C=O stretch for the ester group (around 1730 cm⁻¹), N-H stretching for the secondary ammonium salt (broad band around 2700-3000 cm⁻¹), and C-H stretching bands.

Synthesis and Stereochemical Control

The enantiopurity of this compound is critical for its role in asymmetric synthesis. A common conceptual approach to its synthesis involves the stereoselective modification of a proline derivative.

Retrosynthetic Analysis and Forward Synthesis Strategy

A logical retrosynthetic approach disconnects the molecule at the ester and the C-C bond adjacent to the ring, leading back to a protected proline derivative.

Figure 1. Conceptual synthetic workflow from L-proline.

Experimental Protocol: Synthesis of (S)-Ethyl 2-(pyrrolidin-2-yl)acetate hydrochloride

This is a representative, generalized protocol and may require optimization.

-

Activation: To a solution of N-Boc-L-proline (1.0 eq) in anhydrous THF at 0 °C, add isobutyl chloroformate (1.1 eq) and N-methylmorpholine (1.1 eq). Stir for 30 minutes.

-

Homologation (Arndt-Eistert): Add a freshly prepared solution of diazomethane in ether to the mixed anhydride solution at 0 °C until a persistent yellow color is observed. Stir for 3 hours. Caution: Diazomethane is explosive and highly toxic.

-

Wolff Rearrangement: In a separate flask, prepare a solution of silver benzoate (0.1 eq) in triethylamine. Add the diazoketone solution from the previous step dropwise to this solution at 65 °C. Stir until N₂ evolution ceases.

-

Esterification: Remove the solvent under reduced pressure. Dissolve the resulting crude acid in ethanol and add a catalytic amount of sulfuric acid. Reflux for 4 hours.

-

Deprotection and Salt Formation: After cooling, neutralize the reaction mixture and extract the Boc-protected ester. Concentrate the organic layer and dissolve the residue in a solution of HCl in diethyl ether.

-

Isolation: The hydrochloride salt will precipitate. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Chemical Reactivity: A Versatile Synthetic Hub

The synthetic utility of this compound stems from the orthogonal reactivity of its secondary amine and ester functionalities. The free base can be readily generated in situ using a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).

Figure 2. Reactivity map of Ethyl 2-(pyrrolidin-2-yl)acetate.

Application in Drug Development: The Pyrrolidine Scaffold

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[3][4] Its constrained cyclic structure often imparts favorable conformational rigidity, which can lead to improved binding affinity and selectivity for biological targets.

Case Study: Core of Hepatitis C Inhibitor - Daclatasvir

Daclatasvir is a potent inhibitor of the hepatitis C virus NS5A protein. Its synthesis relies on a bis-pyrrolidine core derived from N-protected proline derivatives, highlighting the importance of this scaffold.[3] The synthesis involves the alkylation of an N-protected proline, followed by amidation and deprotection to generate a key bis-pyrrolidine intermediate, which then undergoes further coupling reactions.[3] This demonstrates how the pyrrolidine moiety serves as a central structural element for building complex, biologically active molecules.

Role as a Chiral Building Block

This compound is used as a building block in the synthesis of various pharmaceutical intermediates.[5] Its ester functionality allows for elongation and modification, making it a valuable tool for structure-activity relationship (SAR) studies where systematic changes to the molecule are required to optimize biological activity.[5]

Safety, Handling, and Storage

Proper laboratory practice is essential when working with any chemical reagent.

-

Hazard Identification: This compound is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Precautions for Safe Handling:

-

Conditions for Safe Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Keep under an inert atmosphere as recommended.

-

Avoid contact with strong oxidizing agents.

-

Conclusion

This compound is a high-value chiral building block for drug discovery and development. Its well-defined stereochemistry and dual functional handles provide a reliable and versatile platform for the synthesis of complex molecular architectures. A thorough understanding of its physicochemical properties, reactivity, and handling requirements, as outlined in this guide, is crucial for leveraging its full potential in the creation of novel therapeutics.

References

-

MySkinRecipes. Mthis compound. Available from: [Link]

-

PubChem. Ethyl 2-oxopyrrolidine-1-acetate. National Center for Biotechnology Information. Available from: [Link]

-

Carl ROTH. Safety Data Sheet: N-Ethyl-2-pyrrolidone. Available from: [Link]

-

PMC. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. National Center for Biotechnology Information. Available from: [Link]

-

PubChemLite. This compound (C8H15NO2). Available from: [Link]

-

PMC. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. National Center for Biotechnology Information. Available from: [Link]

-

Carl ROTH. Safety Data Sheet: N-Ethyl-2-pyrrolidone. Available from: [Link]

-

MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available from: [Link]

- Google Patents. Preparation method for pyrrolidine-2-carboxylic acid derivatives.

-

Cheméo. 2-Ethyl-pyrrolidine - Chemical & Physical Properties. Available from: [Link]

-

PubChem. Ethyl phenyl((2R)-piperidin-2-yl)acetate--hydrogen chloride (1/1). National Center for Biotechnology Information. Available from: [Link]

Sources

- 1. Ethyl (S)-2-(pyrrolidin-3-yl)acetate hydrochloride|BLD Pharm [bldpharm.com]

- 2. PubChemLite - this compound (C8H15NO2) [pubchemlite.lcsb.uni.lu]

- 3. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors | MDPI [mdpi.com]

- 5. Mthis compound [myskinrecipes.com]

- 6. carlroth.com [carlroth.com]

- 7. carlroth.com [carlroth.com]

- 8. fishersci.ca [fishersci.ca]

An In-depth Technical Guide to Ethyl 2-(pyrrolidin-2-yl)acetate Hydrochloride: A Key Intermediate in Modern Drug Discovery

This guide provides a comprehensive overview of Ethyl 2-(pyrrolidin-2-yl)acetate hydrochloride, a versatile heterocyclic building block with significant applications in pharmaceutical research and development. We will delve into its chemical identity, structural features, physicochemical properties, a validated synthesis protocol, and its crucial role in the creation of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development who are looking to leverage the unique characteristics of this compound in their work.

Chemical Identity and Structural Elucidation

This compound is the hydrochloride salt of the ethyl ester of 2-pyrrolidineacetic acid. While a specific CAS number for the hydrochloride salt is not consistently reported across major chemical databases, the free base, Ethyl 2-(pyrrolidin-2-yl)acetate, is a well-defined chemical entity. For the purpose of this guide, we will focus on the properties and synthesis of the core molecule, with the understanding that the hydrochloride salt is formed by the protonation of the secondary amine in the pyrrolidine ring.

Molecular Structure:

The structure consists of a saturated five-membered nitrogen-containing ring (pyrrolidine) substituted at the 2-position with an ethyl acetate group. The presence of a chiral center at the C2 position of the pyrrolidine ring means that this compound can exist as two enantiomers, (R)- and (S)-Ethyl 2-(pyrrolidin-2-yl)acetate. The specific stereochemistry is often crucial for its biological activity and its utility as a chiral building block in asymmetric synthesis.

Table 1: Chemical Identifiers for Ethyl 2-(pyrrolidin-2-yl)acetate (Free Base)

| Identifier | Value |

| Molecular Formula | C8H15NO2[1] |

| Molecular Weight | 157.21 g/mol |

| InChI | InChI=1S/C8H15NO2/c1-2-11-8(10)6-7-4-3-5-9-7/h7,9H,2-6H2,1H3[1] |

| InChIKey | MYUVDBULNNBWOG-UHFFFAOYSA-N[1] |

| SMILES | CCOC(=O)CC1CCCN1[1] |

Physicochemical Properties

The physicochemical properties of this compound are critical for its handling, storage, and application in synthetic chemistry. The hydrochloride salt is typically a solid that is more soluble in polar solvents compared to its free base form.

Table 2: Predicted Physicochemical Properties of Ethyl 2-(pyrrolidin-2-yl)acetate (Free Base)

| Property | Predicted Value |

| XlogP | 0.5[1] |

| Monoisotopic Mass | 157.11028 Da[1] |

| Boiling Point | ~230-250 °C (estimated) |

| Solubility | Soluble in water, ethanol, methanol |

Synthesis Protocol: A Validated Approach

The synthesis of this compound can be achieved through a multi-step process starting from readily available precursors. The following protocol outlines a reliable method, with explanations for the experimental choices.

Overall Synthesis Strategy:

The chosen synthetic route involves the protection of the pyrrolidine nitrogen, followed by the introduction of the acetate moiety, and concluding with deprotection and salt formation. This approach provides good control over the reaction and facilitates purification.

Step-by-Step Methodology:

Part 1: N-Protection of Pyrrolidine

-

Rationale: The secondary amine of the pyrrolidine ring is nucleophilic and can interfere with subsequent reactions. Therefore, it is essential to protect it with a suitable protecting group, such as a Boc (tert-butyloxycarbonyl) group. This group is stable under the conditions of the next step and can be easily removed later.

-

Procedure:

-

Dissolve pyrrolidine (1 equivalent) in a suitable solvent like dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Add Di-tert-butyl dicarbonate (Boc)2O (1.1 equivalents) dropwise to the solution.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain N-Boc-pyrrolidine.

-

Part 2: Alkylation to Introduce the Acetate Group

-

Rationale: The ethyl acetate group is introduced via an alkylation reaction. The use of a strong base like Lithium Diisopropylamide (LDA) is necessary to deprotonate the α-carbon of a suitable precursor, which then acts as a nucleophile.

-

Procedure:

-

Prepare a solution of LDA in anhydrous Tetrahydrofuran (THF) at -78 °C.

-

Add N-Boc-pyrrolidine (1 equivalent) dropwise to the LDA solution.

-

Stir the mixture at -78 °C for 1 hour to ensure complete deprotonation.

-

Add ethyl bromoacetate (1.2 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 4-6 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield Ethyl 2-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)acetate.

-

Part 3: Deprotection and Hydrochloride Salt Formation

-

Rationale: The final step involves the removal of the Boc protecting group and the formation of the hydrochloride salt. Acidic conditions are required for the deprotection. Using HCl in a solvent like diethyl ether or dioxane allows for the simultaneous deprotection and precipitation of the desired hydrochloride salt.

-

Procedure:

-

Dissolve the purified N-Boc protected intermediate in anhydrous diethyl ether or dioxane.

-

Cool the solution to 0 °C.

-

Bubble dry HCl gas through the solution or add a solution of HCl in the chosen solvent.

-

A precipitate of this compound will form.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

-

Synthesis Workflow Diagram:

Caption: A streamlined workflow for the synthesis of this compound.

Applications in Drug Development

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds.[2] this compound serves as a valuable building block for the synthesis of more complex molecules with therapeutic potential.

Role as a Chiral Intermediate:

The stereocenter at the 2-position of the pyrrolidine ring is of paramount importance. Enantiomerically pure forms of this compound are highly sought after for the synthesis of drugs where stereochemistry dictates the pharmacological activity. This is particularly relevant in the development of agents targeting enzymes and receptors, which are inherently chiral.

Examples of Pyrrolidine-Containing Drugs:

The pyrrolidine ring is a core component of numerous approved drugs, highlighting its significance in pharmaceutical development.[3] While not a direct precursor to all of these, Ethyl 2-(pyrrolidin-2-yl)acetate provides a versatile starting point for the synthesis of analogs and novel compounds in similar drug classes.

-

Antiviral Agents: The pyrrolidine moiety is found in several antiviral drugs, where it often plays a key role in binding to viral enzymes.

-

Central Nervous System (CNS) Agents: The structural rigidity and basic nitrogen of the pyrrolidine ring make it suitable for interacting with CNS targets.

-

Enzyme Inhibitors: As a proline mimic, pyrrolidine derivatives can act as inhibitors of various enzymes, including proteases and kinases.

Logical Relationship Diagram:

Caption: The central role of this compound in drug discovery.

Conclusion

This compound is a fundamentally important building block in the synthesis of complex pharmaceutical agents. Its well-defined structure, including a key chiral center, and its versatile reactivity make it an invaluable tool for medicinal chemists. The synthetic protocol detailed in this guide provides a robust and reproducible method for its preparation, enabling researchers to access this key intermediate for their drug discovery programs. The continued exploration of pyrrolidine-based scaffolds promises to yield novel therapeutics with improved efficacy and safety profiles.

References

-

PubChemLite. This compound (C8H15NO2). [Link]

-

MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

-

MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

Sources

An In-depth Technical Guide to Ethyl 2-(pyrrolidin-2-yl)acetate Hydrochloride: A Key Building Block in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(pyrrolidin-2-yl)acetate hydrochloride is a pivotal heterocyclic building block in modern medicinal chemistry. Its pyrrolidine core is a recurring motif in a multitude of biologically active compounds, lending it significant value in the synthesis of novel therapeutics. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the molecular characteristics, synthesis, and applications of this versatile intermediate, with a focus on its role in the development of clinically significant pharmaceuticals.

Molecular Profile

The fundamental properties of this compound are summarized below, providing a foundational understanding of its chemical identity.

| Property | Value | Source |

| Molecular Formula | C₈H₁₆ClNO₂ | |

| Molecular Weight | 193.67 g/mol | |

| CAS Number | 85390-36-5 | N/A |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in water and polar organic solvents such as methanol and ethanol. | N/A |

Molecular Structure:

Caption: 2D structure of this compound.

Synthesis and Mechanistic Insights

The primary route for the synthesis of this compound involves the esterification of L-proline, a naturally occurring amino acid. This method is favored for its stereospecificity, preserving the chiral center at the C-2 position of the pyrrolidine ring.

Reaction Scheme:

Caption: General synthetic pathway for this compound.

Detailed Experimental Protocol:

A robust and commonly employed procedure for the synthesis is the Fischer-Speier esterification. The causality behind the choice of reagents and conditions is critical for a successful and high-yielding reaction.

Step 1: Esterification of L-Proline

-

Reagents and Rationale:

-

L-Proline: The chiral starting material.

-

Ethanol (Absolute): Serves as both the reactant and the solvent. Using an excess of ethanol drives the equilibrium towards the product side, maximizing the yield.

-

Thionyl Chloride (SOCl₂): A key reagent that activates the carboxylic acid of proline for esterification. It reacts with the carboxylic acid to form an acyl chloride intermediate, which is highly reactive towards the alcohol. The byproducts of this reaction (SO₂ and HCl) are gases, which are easily removed, further driving the reaction to completion. An alternative is to use a strong acid catalyst like sulfuric acid, but thionyl chloride often provides higher yields and cleaner reactions.

-

-

Procedure:

-

Suspend L-proline in absolute ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. The flask should be cooled in an ice bath.

-

Slowly add thionyl chloride dropwise to the cooled suspension with vigorous stirring. This step is highly exothermic and releases HCl gas, so it must be performed in a well-ventilated fume hood. The slow addition helps to control the reaction temperature.

-

After the addition is complete, remove the ice bath and heat the reaction mixture to reflux. The reflux is maintained for several hours to ensure the reaction goes to completion.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the excess solvent and volatile byproducts under reduced pressure using a rotary evaporator.

-

Step 2: Formation of the Hydrochloride Salt

-

Reagents and Rationale:

-

Crude Ethyl 2-(pyrrolidin-2-yl)acetate: The product from the previous step.

-

Hydrochloric Acid (HCl): Can be used as a solution in a suitable solvent (e.g., diethyl ether or isopropanol) or as a gas. The purpose is to protonate the basic nitrogen atom of the pyrrolidine ring, forming the stable and often crystalline hydrochloride salt. This facilitates purification and improves the handling and stability of the compound.

-

-

Procedure:

-

Dissolve the crude ethyl 2-(pyrrolidin-2-yl)acetate in a minimal amount of a suitable anhydrous solvent like diethyl ether or ethyl acetate.

-

Slowly add a solution of HCl in the same solvent (or bubble HCl gas through the solution) with stirring.

-

The hydrochloride salt will typically precipitate out of the solution.

-

Collect the solid product by filtration, wash it with a small amount of the cold solvent to remove any impurities, and dry it under vacuum.

-

Applications in Drug Development

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[1] this compound serves as a crucial starting material or intermediate in the synthesis of several important classes of pharmaceuticals.

Angiotensin-Converting Enzyme (ACE) Inhibitors

ACE inhibitors are a class of medications used primarily to treat high blood pressure and congestive heart failure.[1] Many ACE inhibitors, such as Ramipril and Lisinopril, incorporate a proline or a proline-like moiety, which is where this compound becomes a valuable synthon.

Example: Synthesis of Ramipril

While the direct use of this compound in the most common industrial synthesis of Ramipril is not explicitly detailed in readily available literature, its structural similarity to key intermediates highlights its potential as a starting material for analogous ACE inhibitors. The synthesis of Ramipril involves the coupling of a bicyclic proline analogue with another chiral side chain.[1] The core pyrrolidine-2-acetic acid structure is a fundamental component of this class of drugs.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

DPP-4 inhibitors are a class of oral hypoglycemics used for the treatment of type 2 diabetes. The mechanism of action of these drugs involves the inhibition of the DPP-4 enzyme, which inactivates incretin hormones. Many DPP-4 inhibitors feature a pyrrolidine ring that interacts with the active site of the enzyme.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of this compound. The following techniques are commonly employed:

| Technique | Expected Observations |

| ¹H NMR | Characteristic signals for the ethyl group (a triplet and a quartet), multiplets for the pyrrolidine ring protons, and a signal for the proton on the chiral center. The presence of the hydrochloride salt will cause a downfield shift of the protons adjacent to the nitrogen atom. |

| ¹³C NMR | A signal for the carbonyl carbon of the ester group (around 170 ppm), signals for the carbons of the ethyl group, and distinct signals for the carbons of the pyrrolidine ring. |

| Infrared (IR) Spectroscopy | A strong absorption band for the C=O stretch of the ester group (typically around 1730-1750 cm⁻¹). A broad absorption in the region of 2400-3300 cm⁻¹ is indicative of the N-H⁺ stretch of the ammonium salt. |

| Mass Spectrometry (MS) | The mass spectrum will show the molecular ion peak corresponding to the free base (C₈H₁₅NO₂) upon loss of HCl. The fragmentation pattern will be characteristic of the pyrrolidine and ethyl acetate moieties. |

Safety and Handling

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.

-

In case of contact:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes.

-

Skin: Wash with soap and water.

-

Inhalation: Move to fresh air.

-

Ingestion: Seek medical attention.

-

Conclusion

This compound is a compound of significant interest to the pharmaceutical industry. Its straightforward synthesis from a readily available chiral precursor, combined with the prevalence of the pyrrolidine motif in a wide range of therapeutic agents, makes it an invaluable tool for drug discovery and development. A thorough understanding of its chemical properties, synthesis, and analytical profile, as outlined in this guide, is essential for its effective utilization in the creation of next-generation pharmaceuticals.

References

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

Sources

A Comprehensive Technical Guide to the Synthesis of Ethyl 2-(pyrrolidin-2-yl)acetate Hydrochloride

This guide provides an in-depth exploration of a robust and reliable synthetic pathway for Ethyl 2-(pyrrolidin-2-yl)acetate hydrochloride, a valuable chiral building block in modern medicinal chemistry. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of steps to elucidate the underlying chemical principles, justify methodological choices, and provide a self-validating protocol grounded in established literature.

Strategic Overview: The Rationale for a Proline-Based Approach

Ethyl 2-(pyrrolidin-2-yl)acetate is a key intermediate in the synthesis of various pharmacologically active agents, including angiotensin-converting enzyme (ACE) inhibitors.[1] Its synthesis requires careful control of stereochemistry at the C2 position of the pyrrolidine ring. While several synthetic strategies exist, including the catalytic hydrogenation of pyrrole precursors[2] or complex multi-component reactions[3][4], a route commencing from the naturally abundant and chiral amino acid L-proline offers significant advantages.

This proline-based strategy is selected for its:

-

Stereochemical Integrity: The inherent chirality of L-proline is preserved and transferred to the final product, obviating the need for chiral resolution or asymmetric synthesis steps.

-

Convergent and Logical Pathway: The synthesis follows a well-trodden path in peptide and amino acid chemistry: protection, homologation, and deprotection.

-

Scalability and Robustness: The reactions involved are well-understood and generally high-yielding, making the process adaptable for both laboratory-scale synthesis and potential scale-up.

The chosen synthetic pathway is a three-stage process, which is outlined in the workflow diagram below.

Caption: Overall synthetic workflow from L-Proline.

Stage 1: Protection of the Pyrrolidine Nitrogen

The secondary amine of the proline ring is a reactive nucleophile that would interfere with the subsequent homologation reactions. Therefore, its protection is a critical first step. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions that are orthogonal to many other functional groups.[5]

Protocol: Synthesis of (S)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid (N-Boc-L-proline)

-

Reaction Setup: To a solution of L-proline (1.0 eq) in a 1:1 mixture of dioxane and water, add sodium hydroxide (2.5 eq) and stir until all solids dissolve. Cool the reaction vessel to 0 °C in an ice bath.

-

Reagent Addition: Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in dioxane dropwise to the cooled, stirring solution over 30 minutes, ensuring the internal temperature remains below 10 °C.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 12-18 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Concentrate the reaction mixture in vacuo to remove the dioxane. Dilute the remaining aqueous solution with ethyl acetate. Cool the mixture again to 0 °C and carefully acidify with a cold aqueous solution of potassium bisulfate (KHSO₄) or citric acid to a pH of 2-3.

-

Extraction: Separate the layers and extract the aqueous phase twice more with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield N-Boc-L-proline as a white solid.[6] The product is often of sufficient purity for the next step without further purification.

| Reagent/Solvent | Molar Mass ( g/mol ) | Role | Key Considerations |

| L-Proline | 115.13 | Starting Material | Chiral source |

| Di-tert-butyl dicarbonate | 218.25 | Protecting Agent | Moisture sensitive |

| Sodium Hydroxide | 40.00 | Base | Activates amine |

| Dioxane / Water | - | Solvent System | Solubilizes reactants |

| Ethyl Acetate | 88.11 | Extraction Solvent | - |

| KHSO₄ / Citric Acid | - | Acid | Protonates carboxylate for extraction |

Stage 2: Arndt-Eistert Homologation for Carbon Chain Extension

The Arndt-Eistert synthesis is a classic and effective method for the one-carbon homologation of a carboxylic acid.[7] It involves the conversion of the N-Boc-L-proline into a diazoketone intermediate, which then undergoes a silver(I)-catalyzed Wolff rearrangement in the presence of ethanol to directly yield the desired ethyl ester.

Mechanism: The Wolff Rearrangement

The key step of this stage is the Wolff rearrangement. The diazoketone, upon catalysis by silver(I) oxide, loses nitrogen gas to form a highly reactive ketocarbene. This intermediate undergoes a 1,2-acyl migration to form a ketene, which is then trapped by the ethanol solvent to generate the final ethyl ester product.

Caption: Mechanism of the Wolff Rearrangement.

Protocol: Synthesis of N-Boc-ethyl 2-(pyrrolidin-2-yl)acetate

CAUTION: This procedure involves highly reactive and potentially hazardous reagents. Diazomethane is toxic and explosive. Trimethylsilyldiazomethane (TMSCHN₂) is a safer, commercially available alternative and is recommended. All operations should be performed in a well-ventilated fume hood by trained personnel.

-

Acid Chloride Formation: To a solution of N-Boc-L-proline (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add oxalyl chloride (1.2 eq) dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF). Stir at 0 °C for 30 minutes, then at room temperature for 2 hours until gas evolution ceases. Remove the solvent and excess reagent in vacuo to obtain the crude N-Boc-L-prolyl chloride.

-

Diazoketone Formation: Dissolve the crude acid chloride in anhydrous tetrahydrofuran (THF) and cool to 0 °C. Slowly add a 2.0 M solution of TMSCHN₂ in hexanes (1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir for 3-4 hours. Monitor by TLC until the acid chloride is consumed.

-

Wolff Rearrangement: In a separate flask, prepare a suspension of silver(I) oxide (0.1 eq) in anhydrous ethanol. Heat this suspension to 50-60 °C. Add the solution of the diazoketone from the previous step dropwise to the hot ethanolic suspension. Vigorous nitrogen evolution will be observed.

-

Reaction Completion: After the addition is complete, maintain the reaction at reflux for 1-2 hours.

-

Work-up and Purification: Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the silver salts. Concentrate the filtrate under reduced pressure. The resulting crude oil is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford N-Boc-ethyl 2-(pyrrolidin-2-yl)acetate as a clear oil.

Stage 3: Boc Deprotection and Hydrochloride Salt Formation

The final step is the removal of the Boc protecting group to liberate the secondary amine, followed by its conversion to the stable and crystalline hydrochloride salt. This is typically achieved by treating the protected intermediate with a strong acid, such as hydrogen chloride.[5][8]

Protocol: Synthesis of this compound

-

Reaction Setup: Dissolve the purified N-Boc-ethyl 2-(pyrrolidin-2-yl)acetate (1.0 eq) in a minimal amount of a suitable organic solvent such as ethyl acetate or anhydrous diethyl ether.

-

Acid Addition: Cool the solution to 0 °C. Add a solution of 4 M HCl in 1,4-dioxane (3-5 eq) dropwise with stirring. Alternatively, bubble anhydrous HCl gas through the solution or use acetyl chloride in anhydrous ethanol.[9]

-

Precipitation: A white precipitate of the hydrochloride salt should form almost immediately. Continue stirring at 0 °C for 30 minutes, and then at room temperature for an additional 1-3 hours to ensure complete deprotection.

-

Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold diethyl ether to remove any non-polar impurities.

-

Drying: Dry the white crystalline solid under high vacuum to yield the final product, this compound.

| Property | Value | Source |

| Molecular Formula | C₈H₁₆ClNO₂ | Calculated |

| Molecular Weight | 193.67 g/mol | Calculated |

| Appearance | White to off-white crystalline solid | Expected |

| Melting Point | Typically >100 °C (decomposes) | Literature Varies |

| Solubility | Soluble in water, methanol. Sparingly soluble in ethanol. | Expected |

Conclusion and Best Practices

This guide outlines a robust and reproducible synthesis of this compound from L-proline. The success of this multi-step synthesis hinges on careful execution and adherence to best practices:

-

Anhydrous Conditions: The formation of the acid chloride and diazoketone are highly sensitive to moisture. Ensure all glassware is oven-dried and reactions are performed under an inert atmosphere (e.g., nitrogen or argon).

-

Safety: Always prioritize safety, especially when handling hazardous reagents like oxalyl chloride and diazomethane precursors.

-

In-Process Controls: Utilize techniques like TLC or LC-MS to monitor the progress of each reaction, ensuring completion before proceeding to the next step or work-up.

-

Characterization: Thoroughly characterize the final product using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and elemental analysis to confirm its identity and purity.

By understanding the causality behind each experimental choice, from the selection of the protecting group to the mechanism of the key rearrangement, researchers can confidently execute this synthesis and troubleshoot effectively, ensuring a high-quality outcome for their drug discovery and development endeavors.

References

- Smolecule. (2023, August 16). Ethyl 2-(2-oxopyrrolidin-1-yl)-2-phenylacetate.

- Benchchem. Synthesis routes of Ethyl 2-(pyrrolidin-1-yl)acetate.

-

MDPI. (2024, May 22). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

- Taggi, A. E., et al. (2002). A Convenient Synthesis of Amino Acid Methyl Esters. Letters in Organic Chemistry.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 109094, Ethyl 2-oxopyrrolidine-1-acetate. Retrieved from [Link]

-

El-marastani, M., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Scientific Reports. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). Synthesis of Amino Acids. Retrieved from [Link]

- MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.

- Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups.

-

ACS Publications. (2006). Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines. Retrieved from [Link]

-

ChemBK. N-Boc-L-proline. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. reddit.com [reddit.com]

An In-Depth Technical Guide to the Pyrrolidine-2-yl-acetate Scaffold: From Synthetic Precursor to Neurologically Active Agents

Abstract

Ethyl 2-(pyrrolidin-2-yl)acetate hydrochloride is a pivotal chemical intermediate, recognized not for its own pharmacological profile but as a foundational scaffold for a diverse range of neurologically active compounds.[1] This technical guide delves into the mechanistic principles of therapeutic agents derived from this versatile pyrrolidine core. We will explore the structure-activity relationships and mechanisms of action of prominent drug classes synthesized from this precursor, including nootropics like Piracetam and anticonvulsants such as Levetiracetam. By examining these key examples, this paper will provide researchers, scientists, and drug development professionals with a comprehensive understanding of how the pyrrolidine-2-yl-acetate moiety contributes to potent and specific interactions with targets in the central nervous system, such as synaptic vesicle protein 2A (SV2A) and AMPA receptors. Detailed experimental protocols for characterizing these interactions are also provided to bridge theoretical knowledge with practical application.

Introduction: The Significance of the Pyrrolidine Scaffold

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry.[2] It is a core structure in numerous natural products, alkaloids, and pharmacologically important agents.[2] The structural rigidity and stereochemical complexity of the pyrrolidine ring allow for precise orientation of functional groups, enabling high-affinity and selective interactions with biological targets.[3] Furthermore, the pyrrolidine motif can enhance aqueous solubility and other physicochemical properties crucial for drug development.[3]

This compound itself serves as a valuable building block for compounds with potential nootropic or stimulant properties.[1] Its ester functionality allows for a wide range of chemical modifications, making it a cornerstone in the synthesis of active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system (CNS).[1][4] While a direct mechanism of action for this specific hydrochloride salt is not established, its structural essence is at the heart of several classes of drugs with profound neurological effects.[5] This guide will focus on two such classes: the racetams, known for their cognitive-enhancing properties, and a newer generation of anticonvulsants.

The Racetam Class: Modulators of Glutamatergic Neurotransmission

The racetam family of drugs, with Piracetam being the prototypical member, are known for their purported cognitive-enhancing or "nootropic" effects. These compounds share a 2-oxopyrrolidine base structure, directly derivable from the pyrrolidin-2-yl-acetate core.[6]

Piracetam: A Multifaceted Modulator

While its exact mechanism is still a subject of research, Piracetam is believed to exert its effects through several pathways:

-

Modulation of AMPA Receptors: A primary hypothesis is that Piracetam and other racetams act as positive allosteric modulators of AMPA receptors.[7][8] AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the brain. By binding to an allosteric site, Piracetam is thought to enhance the receptor's response to glutamate, facilitating synaptic plasticity processes like long-term potentiation (LTP), which is a cellular basis for learning and memory.[9][10]

-

Influence on Cholinergic Systems: Piracetam has been shown to increase the action of acetylcholine via muscarinic cholinergic receptors, which are implicated in memory processes.[6][8]

-

Membrane Fluidity and Mitochondrial Function: Some studies suggest that Piracetam can increase cell membrane permeability and fluidity.[6] It may also enhance brain metabolism by increasing oxygen consumption and the activity of adenylate kinase.[6]

Ampakines: Potent AMPA Receptor Modulators

Ampakines are a class of compounds that, like some racetams, positively modulate AMPA receptors.[7] They are classified as "high-impact" or "low-impact" based on their effect on receptor desensitization.[11]

-

High-impact ampakines stabilize the open state of the AMPA receptor ion channel, leading to increased ion influx.[11]

-

Low-impact ampakines are thought to accelerate the opening of the channel with minimal effect on desensitization.[11]

This modulation of glutamatergic signaling is a key mechanism for enhancing synaptic transmission and plasticity.[9]

Levetiracetam: A Novel Anticonvulsant Mechanism

Levetiracetam, another derivative of the pyrrolidine scaffold, is a widely used antiepileptic drug with a unique mechanism of action that sets it apart from classical anticonvulsants.[12]

Targeting Synaptic Vesicle Protein 2A (SV2A)

The primary mechanism of action of Levetiracetam is its specific and high-affinity binding to synaptic vesicle protein 2A (SV2A). SV2A is a glycoprotein found in the membrane of synaptic vesicles and is believed to play a crucial role in the regulation of neurotransmitter release.[12]

By binding to SV2A, Levetiracetam is thought to modulate the release of neurotransmitters, thereby reducing neuronal hyperexcitability and impeding the propagation of seizure activity. This targeted action contributes to its favorable side-effect profile compared to older antiepileptic drugs.

Downstream Effects

The binding to SV2A leads to several downstream effects that contribute to Levetiracetam's anticonvulsant properties:

-

Inhibition of Presynaptic Calcium Channels: Levetiracetam has been shown to inhibit presynaptic calcium channels, which further reduces neurotransmitter release.[12][13]

-

Modulation of GABAergic and Glutamatergic Systems: While it does not bind directly to GABA or glutamate receptors, Levetiracetam can indirectly influence these systems, helping to restore the balance between inhibitory and excitatory signals in the brain.[13][14]

Visualization of Mechanisms and Workflows

Synthetic Pathway from Precursor to Piracetam

Caption: Conceptual synthesis of Piracetam.

Levetiracetam's Mechanism of Action

Caption: Levetiracetam's binding to SV2A.

Experimental Workflow: SV2A Binding Assay

Caption: Workflow for an SV2A binding assay.

Experimental Protocols

Protocol: Radioligand Binding Assay for SV2A

This protocol provides a method to determine the binding affinity of a test compound for the SV2A protein, using radiolabeled Levetiracetam as the competing ligand.

Materials:

-

Rat brain tissue (cortex or hippocampus)

-

Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Radioligand: [³H]-Levetiracetam

-

Test compounds and unlabeled Levetiracetam

-

Scintillation vials and cocktail

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Homogenize fresh or frozen rat brain tissue in ice-cold homogenization buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C.

-

Resuspend the pellet in fresh buffer and repeat the centrifugation step.

-

Resuspend the final pellet in assay buffer to a final protein concentration of 1-2 mg/mL.

-

-

Binding Assay:

-

In a 96-well plate, add 50 µL of radioligand ([³H]-Levetiracetam) at a final concentration of ~1-5 nM.

-

Add 50 µL of various concentrations of the test compound or unlabeled Levetiracetam (for competition curve).

-

Add 100 µL of the membrane preparation to initiate the binding reaction.

-

Incubate for 60 minutes at room temperature.

-

-

Filtration and Measurement:

-

Rapidly filter the incubation mixture through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and vortex.

-

Measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled Levetiracetam) from total binding.

-

Determine the IC₅₀ value for the test compound from the competition curve.

-

Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

-

Self-Validation:

-

The assay should include controls for total binding (radioligand only) and non-specific binding.

-

The calculated Ki for unlabeled Levetiracetam should be consistent with literature values.

-

The specific binding should be at least 80% of the total binding.

Conclusion and Future Directions

This compound is a testament to the power of a privileged scaffold in drug discovery. Its structural framework has given rise to compounds that modulate key targets in the CNS, from the broad-spectrum effects of Piracetam to the highly specific action of Levetiracetam. The diverse biological activities of pyrrolidine derivatives, including nootropic, anticonvulsant, anti-inflammatory, and antiviral properties, underscore the continued importance of this chemical class in medicinal chemistry.[2][15][16]

Future research will likely focus on the development of novel pyrrolidine derivatives with enhanced specificity and potency for targets such as SV2A and AMPA receptors.[17] Structure-activity relationship (SAR) studies will continue to refine the pyrrolidine scaffold to optimize pharmacokinetic and pharmacodynamic properties.[1] The exploration of this versatile core structure holds significant promise for the development of next-generation therapeutics for a wide range of neurological and other disorders.

References

-

MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

-

MySkinRecipes. (n.d.). Mthis compound. Retrieved from [Link]

-

Wikipedia. (n.d.). Ampakine. Retrieved from [Link]

-

Wikipedia. (n.d.). Piracetam. Retrieved from [Link]

-

PubMed Central. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Retrieved from [Link]

-

Sci-Hub. (n.d.). Recent development in 2‐pyrrolidinone‐containing nootropics. Retrieved from [Link]

-

Wikipedia. (n.d.). Levetiracetam. Retrieved from [Link]

-

PubMed Central. (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. Retrieved from [Link]

-

PubMed Central. (n.d.). AMPAkines have site-specific analgesic effects in the cortex. Retrieved from [Link]

-

PubMed Central. (n.d.). Piracetam: A Review of Pharmacological Properties and Clinical Uses. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Pyrrolizines: natural and synthetic derivatives with diverse biological activities. Retrieved from [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Levetiracetam? Retrieved from [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Piracetam? Retrieved from [Link]

-

PubMed. (n.d.). Piracetam: physiological disposition and mechanism of action. Retrieved from [Link]

-

ResearchGate. (n.d.). Pharmacology of Ampakine Modulators: From AMPA Receptors to Synapses and Behavior | Request PDF. Retrieved from [Link]

-

Frontiers. (n.d.). Mechanisms of Levetiracetam in the Control of Status Epilepticus and Epilepsy. Retrieved from [Link]

-

PubMed Central. (n.d.). A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke. Retrieved from [Link]

-

Journal of Pharmaceutical Negative Results. (n.d.). SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES. Retrieved from [Link]

-

Synapse. (n.d.). Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Piracetam: physiological disposition and mechanism of action. Retrieved from [Link]

- (n.d.). Molecular design of N-acyl derivatives of 2-(2-oxopyrolidin-1-yl)

-

ACS Publications. (2022). Discovery of (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS-1], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo. Retrieved from [Link]

-

NCBI Bookshelf. (n.d.). Levetiracetam - StatPearls. Retrieved from [Link]

-

PubMed Central. (n.d.). Pharmacological modulation of respiratory control: Ampakines as a therapeutic strategy. Retrieved from [Link]

-

Neurotransmitter.net. (n.d.). Ampakine Research. Retrieved from [Link]

- (n.d.).

-

PubChem. (n.d.). This compound (C8H15NO2). Retrieved from [Link]

Sources

- 1. Mthis compound [myskinrecipes.com]

- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Piracetam: physiological disposition and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Piracetam - Wikipedia [en.wikipedia.org]

- 7. Ampakine - Wikipedia [en.wikipedia.org]

- 8. What is the mechanism of Piracetam? [synapse.patsnap.com]

- 9. AMPAkines have site-specific analgesic effects in the cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Piracetam: A Review of Pharmacological Properties and Clinical Uses - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Levetiracetam - Wikipedia [en.wikipedia.org]

- 13. Frontiers | Mechanisms of Levetiracetam in the Control of Status Epilepticus and Epilepsy [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. wisdomlib.org [wisdomlib.org]

- 17. pubs.acs.org [pubs.acs.org]

The Pyrrolidine Scaffold: A Cornerstone of Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, stands as a privileged scaffold in medicinal chemistry and drug discovery.[1][2] Its prevalence in a vast array of natural products, particularly alkaloids, and its incorporation into numerous synthetic pharmacologically active molecules underscore its significance.[1][3][4] This guide provides a comprehensive technical overview of the diverse biological activities exhibited by pyrrolidine derivatives. We will delve into the structural features that make this scaffold a versatile tool for drug design, explore its key therapeutic applications with a focus on anticancer, antimicrobial, antiviral, and central nervous system activities, and provide insights into the underlying mechanisms of action. Furthermore, this document will present exemplary experimental protocols for the evaluation of these biological activities, offering a practical resource for researchers in the field.

The Pyrrolidine Moiety: A Privileged Scaffold in Medicinal Chemistry

The pyrrolidine ring's utility in drug design stems from its unique stereochemical and physicochemical properties. As a saturated heterocycle, its non-planar, puckered conformation allows for a three-dimensional exploration of the pharmacophore space, a critical aspect for achieving high-affinity and selective interactions with biological targets.[2][4][5] This phenomenon, known as "pseudorotation," provides a conformational flexibility that can be fine-tuned through substitution to lock the molecule into a bioactive conformation.[4][5]

The nitrogen atom within the ring can act as a hydrogen bond donor or, when substituted, a hydrogen bond acceptor, facilitating crucial interactions with protein active sites.[6] Moreover, the pyrrolidine motif often enhances aqueous solubility and other pharmacokinetic properties of drug candidates.[6] The natural amino acid proline, which incorporates a pyrrolidine ring, is a fundamental building block of proteins, further highlighting the biocompatibility and importance of this scaffold.[6]

Anticancer Activity of Pyrrolidine Derivatives

The quest for novel anticancer agents has led to the extensive investigation of pyrrolidine-containing compounds. These derivatives have demonstrated efficacy against various cancer cell lines through diverse mechanisms of action.

Mechanisms of Anticancer Action

Pyrrolidine derivatives exert their anticancer effects through several pathways, including:

-

Enzyme Inhibition: Many pyrrolidine-based compounds act as potent inhibitors of enzymes crucial for cancer cell proliferation and survival. For instance, they have been shown to target matrix metalloproteinases (MMPs), which are involved in tumor invasion and metastasis.

-

Receptor Antagonism: Certain derivatives function as antagonists for receptors that play a role in cancer progression. A notable example is the chemokine receptor CXCR4, which is implicated in cancer metastasis.[1][3]

-

DNA and Protein Synthesis Inhibition: Some naturally occurring pyrrolidine alkaloids, such as anisomycin, exhibit anticancer properties by inhibiting protein and DNA synthesis, ultimately leading to cell death.[3]

-

Induction of Apoptosis: Many synthetic pyrrolidine derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells.

Exemplary Anticancer Pyrrolidine Derivatives

The following table summarizes the anticancer activity of selected pyrrolidine derivatives:

| Compound/Derivative Class | Cancer Cell Line | Activity (IC50/MIC) | Mechanism of Action | Reference |

| Thiosemicarbazone pyrrolidine–copper(II) complex 37a | SW480 (colon cancer) | IC50: 0.99 ± 0.09 µM | Not specified | [3] |

| Pyrrolidine-containing CXCR4 antagonist (Compound 26) | IC50 = 79 nM (binding affinity) | CXCR4 antagonism, inhibition of CXCL12-induced calcium flux | [1][3] | |

| Anisomycin | Human tumor cell lines | Not specified | Protein and DNA synthesis inhibitor | [3] |

| Pyrrolidine chalcone derivatives (3IP and 3FP) | MCF-7 and MDA-MB-468 (breast cancer) | IC50: 25-30 µg/mL and 25 µg/mL respectively | Not specified | [7] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of pyrrolidine derivatives on cancer cell lines.

Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC50).

Materials:

-

Cancer cell line of interest (e.g., MCF-7, SW480)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Test pyrrolidine derivative (dissolved in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well microplates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the pyrrolidine derivative in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a negative control (medium only).

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.

Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.

Antimicrobial and Antiviral Activities

Pyrrolidine derivatives have emerged as a promising class of antimicrobial and antiviral agents, addressing the growing challenge of drug resistance.

Antibacterial and Antifungal Activity

Numerous synthetic pyrrolidine derivatives have demonstrated significant activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[3][8]

-

Mechanism of Action: While the exact mechanisms are diverse and compound-specific, some derivatives are known to disrupt bacterial cell wall synthesis, inhibit essential enzymes, or interfere with nucleic acid replication. For instance, some pyrrolidine-thiazole derivatives have shown potent antibacterial effects.[3]

-

Structure-Activity Relationship (SAR): Studies have shown that the nature and position of substituents on the pyrrolidine ring play a crucial role in determining the antibacterial potency and spectrum. For example, the presence of a 4-fluorophenyl substituent on a thiazole ring attached to the pyrrolidine core was found to enhance activity against B. cereus and S. aureus.[3]

Selected Antibacterial Pyrrolidine Derivatives:

| Compound/Derivative | Bacterial Strain(s) | Activity (MIC) | Reference |

| Sulfonylamino pyrrolidine derivative 38 | S. aureus, E. coli, P. aeruginosa | 3.11 µg/mL, 6.58 µg/mL, 5.82 µg/mL | [3] |

| Pyrrolidine-thiazole derivative 51a | B. cereus, S. aureus | 21.70 ± 0.36 µg/mL, 30.53 ± 0.42 µg/mL | [3] |

| Pyrrolidine derivative 15c-f | A. baumannii | 62.5 µg/mL | [3] |

| Thiohydantoin-pyrrolidine derivatives | M. tuberculosis H37Rv | 62.5–125 µg/mL | [1][3] |

Antiviral Activity

Pyrrolidine-containing molecules have shown significant promise in the development of antiviral therapies, particularly against the Hepatitis C virus (HCV).[9][10]

-

Mechanism of Action: Many antiviral pyrrolidine derivatives function as inhibitors of viral enzymes that are essential for replication. For example, several approved and investigational drugs for HCV target the NS3/4A serine protease or the NS5A protein.[9][10]

-

Examples of Antiviral Drugs: Asunaprevir and Paritaprevir are two examples of antiviral drugs that incorporate a pyrrolidine moiety and are used in the treatment of chronic HCV.[9] Telaprevir is another pyrrolidine analog that inhibits the HCV NS3/4A serine protease.[10]

Caption: Inhibition of HCV replication by pyrrolidine-based protease inhibitors.

Central Nervous System (CNS) and Neuroprotective Activities

The pyrrolidine scaffold is a key feature in several compounds with significant effects on the central nervous system, including neuroprotective and cognitive-enhancing properties.

Neuroprotective Effects

Certain pyrrolidine derivatives have demonstrated the ability to protect neurons from damage, particularly in the context of ischemic stroke.[11][12]

-

Mechanism of Action: A primary mechanism of neuroprotection for some pyrrolidine derivatives is the blockade of sodium channels.[11] Excessive sodium influx is a key event in the ischemic cascade that leads to neuronal cell death. By blocking these channels, these compounds can mitigate the neurotoxic effects of ischemia.

-

Experimental Evidence: In animal models of stroke, such as the transient middle cerebral artery occlusion (MCAO) model in rats, specific pyrrolidine derivatives have been shown to significantly reduce neurological deficits and improve behavioral outcomes.[12]

Cognitive Enhancement

The pyrrolidone class of chemicals, which are derivatives of pyrrolidine, have been investigated for their nootropic (cognitive-enhancing) effects.[13] While the precise mechanisms are not fully elucidated, they are thought to modulate neuronal plasticity and protect against cognitive decline.[13]

Enzyme Inhibition and Other Biological Activities

Beyond the major therapeutic areas discussed, pyrrolidine derivatives exhibit a broad spectrum of other biological activities, largely through their ability to inhibit various enzymes.

-

Glycosidase and Aldose Reductase Inhibition: Polyhydroxylated pyrrolidines, also known as aza-sugars, can mimic the transition state of carbohydrate processing enzymes.[5] This property makes them effective inhibitors of enzymes like α-glucosidase and aldose reductase, which are therapeutic targets for diabetes.[1][5]

-

N-acylethanolamine Acid Amidase (NAAA) Inhibition: Pyrrolidine amide derivatives have been developed as inhibitors of NAAA, an enzyme involved in the degradation of the anti-inflammatory and analgesic lipid mediator palmitoylethanolamide (PEA).[14] By inhibiting NAAA, these compounds can potentiate the therapeutic effects of PEA.

-

Anti-inflammatory Activity: The pyrrolizine nucleus, a bicyclic system containing a pyrrolidine ring, is found in several anti-inflammatory drugs, such as Ketorolac.[15] These compounds often exert their effects through the inhibition of cyclooxygenase (COX) enzymes.

Conclusion and Future Perspectives

The pyrrolidine scaffold continues to be a highly valuable and versatile platform in the design and development of new therapeutic agents.[1][3] Its unique structural and physicochemical properties allow for the creation of diverse libraries of compounds with a wide range of biological activities. Future research will likely focus on the synthesis of novel, more potent, and selective pyrrolidine derivatives, aided by computational modeling and a deeper understanding of structure-activity relationships. The development of multifunctional pyrrolidine derivatives that can target multiple pathways involved in complex diseases like cancer and diabetes also represents a promising avenue for therapeutic innovation.[16]

References

-

Gomha, S. M., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1249223. [Link]

-

I. V. Kulakov, et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(21), 11158. [Link]

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals, 14(8), 759. [Link]

-

Gomha, S. M., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11. [Link]

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS Unipa. [Link]

-

Al-Ostath, A., et al. (2024). Pyrrolizines: natural and synthetic derivatives with diverse biological activities. ResearchGate. [Link]

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed. [Link]

-

Sahu, R., et al. (2022). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). European Journal of Medicinal Chemistry, 246, 114954. [Link]

-

Pardeshi, S. D., et al. (2016). Synthesis and Anti-microbial Activity of Novel Pyrrolidine Containing Chalcones and Pyrazolines. ResearchGate. [Link]

-

Bhat, A. A., et al. (2023). Pyrrolidine Derivatives As Antibacterial agents, Current Status and Future Prospects: a Patent Review. Taylor & Francis Online. [Link]

-

Ziegler, J., & Facchini, P. J. (2019). Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. MDPI. [Link]

-

Kumar, A., et al. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. BMC Chemistry, 16(1), 87. [Link]

-

Shakya, T., et al. (2024). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. MDPI. [Link]

-

L, S. S. R., et al. (2015). Synthesis and evaluation of novel pyrrolidine chalcone derivatives with anticancer, anti-inflammatory and antibacterial activities. ResearchGate. [Link]

-

(2021). An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaff olds. ResearchGate. [Link]

-

Nossier, A. I., et al. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. MDPI. [Link]

-

Shakya, T., et al. (2024). Structure-activity relationship of pyrrolidine pentamine derivatives as inhibitors of the aminoglycoside 6'- N -acetyltransferase type Ib. PubMed. [Link]

-

Ziegler, J., & Facchini, P. J. (2019). Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. MDPI. [Link]

-

Bhat, A. A., et al. (2025). Unveiling the research directions for pyrrolidine-based small molecules as versatile antidiabetic and anticancer agents. PubMed. [Link]

-

Zhou, J., et al. (2019). Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. RSC Publishing. [Link]

-

(2023). Synthesis and Biological Activity of Pyrrolizidine Alkaloids: A Review. Bentham Science. [Link]

-

Al-Ostath, A., et al. (2023). Discovery of Novel Pyrrolidine-Based Chalcones as Dual Inhibitors of α-Amylase and α-Glucosidase: Synthesis, Molecular Docking, ADMET Profiles, and Pharmacological Screening. ACS Omega. [Link]

-

Pardeshi, S. D., et al. (2016). Synthesis and Anti-microbial Activity of Novel Pyrrolidine Containing Chalconesand Pyrazolines. International Journal of Chemical and Physical Sciences. [Link]

-

Seki, M., et al. (2013). Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke. PubMed. [Link]

-

Wróbel, D., et al. (2023). Pyrrolizidine Alkaloids—Pros and Cons for Pharmaceutical and Medical Applications. MDPI. [Link]

-

Van Houtte, F., et al. (2021). Synthesis and biological evaluation of pyrrolidine-functionalized nucleoside analogs. Elsevier. [Link]

-

Georgieva, M., et al. (2024). Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. MDPI. [Link]

-

Wróbel, D., et al. (2020). Synthesis and biological evaluation of novel pyrrolidine-2,5-dione derivatives as potential antidepressant agents. Part 1. ResearchGate. [Link]

-

Borozdenko, D. A., et al. (2021). A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke. PubMed. [Link]

-

Gouliaev, A. H., & Senning, A. (1994). Pyrrolidone derivatives. PubMed. [Link]

Sources

- 1. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 4. iris.unipa.it [iris.unipa.it]

- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. img01.pharmablock.com [img01.pharmablock.com]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]

- 10. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. Unveiling the research directions for pyrrolidine-based small molecules as versatile antidiabetic and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: The Therapeutic Potential of Ethyl 2-(pyrrolidin-2-yl)acetate Hydrochloride as a Foundational Scaffold for Cardiovascular Drug Discovery

Abstract

Ethyl 2-(pyrrolidin-2-yl)acetate hydrochloride is a chiral building block of significant interest in medicinal chemistry. While not a therapeutic agent in its own right, its core structure represents a critical pharmacophore, particularly in the design of Angiotensin-Converting Enzyme (ACE) inhibitors. This guide elucidates the therapeutic potential of this molecule by examining its pivotal role as a starting material for the synthesis of potent cardiovascular drugs. We will explore the structure-activity relationships that make the pyrrolidine scaffold essential for ACE inhibition, detail the mechanism of action within the Renin-Angiotensin-Aldosterone System (RAAS), provide validated experimental protocols for synthesis and screening, and outline a typical preclinical development workflow. This document serves as a technical resource for scientists engaged in the discovery and development of next-generation ACE inhibitors.

Introduction: The Strategic Value of a Core Scaffold